molecular formula C20H23N5OS B12019051 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 482639-93-0

2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B12019051
CAS No.: 482639-93-0
M. Wt: 381.5 g/mol
InChI Key: JPUAMNRIZJLBNB-UHFFFAOYSA-N
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Description

2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of 4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. This intermediate is then reacted with N-(2,4,6-trimethylphenyl)acetamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the aggregation of alpha-synuclein, a protein associated with Parkinson’s disease. This inhibition is achieved through binding to the protein and preventing its misfolding and aggregation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide apart is its specific combination of the triazole and pyridine rings, along with the trimethylphenyl group. This unique structure contributes to its distinct chemical properties and potential therapeutic applications .

Properties

CAS No.

482639-93-0

Molecular Formula

C20H23N5OS

Molecular Weight

381.5 g/mol

IUPAC Name

2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C20H23N5OS/c1-5-25-19(16-6-8-21-9-7-16)23-24-20(25)27-12-17(26)22-18-14(3)10-13(2)11-15(18)4/h6-11H,5,12H2,1-4H3,(H,22,26)

InChI Key

JPUAMNRIZJLBNB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2C)C)C)C3=CC=NC=C3

Origin of Product

United States

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